3-Methyl Adenosine p-Toluenesulfonate Salt is a biochemical compound with the chemical formula CHNOS and a molecular weight of approximately 453.47 g/mol. This compound is recognized for its role in proteomics research and is primarily used as a methyl donor in enzymatic transmethylation reactions, which are critical in various biological processes. The compound's unique structure and properties make it an important subject of study in biochemistry and molecular biology.
3-Methyl Adenosine p-Toluenesulfonate Salt falls under the category of nucleoside derivatives, specifically modified adenosine compounds. Its classification as a biochemical compound highlights its relevance in biological research, particularly in the fields of molecular biology and biochemistry.
The synthesis of 3-Methyl Adenosine p-Toluenesulfonate Salt typically involves the methylation of adenosine derivatives followed by sulfonation to introduce the p-toluenesulfonate group.
These methods require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of 3-Methyl Adenosine p-Toluenesulfonate Salt includes:
This structure can be represented as follows:
3-Methyl Adenosine p-Toluenesulfonate Salt participates in various chemical reactions, primarily involving methyl transfer processes.
These reactions are crucial for understanding its biochemical roles and potential applications in therapeutic contexts.
The mechanism of action of 3-Methyl Adenosine p-Toluenesulfonate Salt primarily revolves around its role as a methyl donor.
Understanding these mechanisms is vital for exploring its potential therapeutic applications.
Relevant data indicate that these properties make it suitable for various applications in biochemical research.
3-Methyl Adenosine p-Toluenesulfonate Salt has several scientific uses:
These applications underscore its significance in advancing our understanding of biochemical processes and developing therapeutic strategies targeting methylation-related diseases.
The synthesis of 3-methyladenosine p-toluenesulfonate salt (molecular formula: C₁₁H₁₅N₅O₄·C₇H₈SO₃) relies critically on the generation of a benzyloxy-formamido intermediate during adenine ring modification. This approach employs "fission and reclosure" technology to rebuild the purine ring system after targeted modification at the N3 position. The process begins with adenosine or 2'-deoxyadenosine, where the adenine base undergoes controlled ring opening to form a 4,5-diaminopyrimidine derivative. Subsequent reaction with benzyloxycarbonyl isocyanate introduces the protected formamido group, yielding the key benzyloxy-formamido imidazole intermediate. This intermediate undergoes acid-catalyzed cyclization to reform the purine ring with the N3-methyl modification. The final step involves salt formation with p-toluenesulfonic acid to enhance stability and crystallinity of the highly labile 3-methyladenosine product [1] [5].
Hydrogenolysis is employed as a critical step to remove protecting groups (e.g., benzyl or benzyloxycarbonyl) from intermediates preceding ring reclosure. Following deprotection, the exposed amino and carbonyl groups undergo intramolecular cyclization under mild acidic conditions to regenerate the methylated purine ring. This strategy is essential for preventing premature decomposition of the sensitive 3-methyladenine structure. The hydrogenolysis conditions (typically Pd/C catalyst under H₂ atmosphere) must be carefully optimized to avoid reduction of the imidazole ring or cleavage of the glycosidic bond. Successful implementation yields the free 3-methyladenosine base, which is immediately converted to its p-toluenesulfonate salt to stabilize the molecule for isolation and characterization [1] [5].
Synthetic routes to 3-methyladenosine (3a) and 3-methyl-2'-deoxyadenosine (3b) p-toluenesulfonate salts follow parallel 6-step pathways from adenosine and 2'-deoxyadenosine, respectively. Key differences emerge in the kinetic stability of the glycosidic bond during processing. The 2'-deoxyribosyl analogue (3b) exhibits significantly greater lability under acidic conditions compared to the ribosyl counterpart (3a). At pH 3.34 and 25°C, 3b·TsOH undergoes glycosidic hydrolysis (depurinylation) with a half-life of only 2.7 minutes – 370 times faster than 3a·TsOH (half-life: 1010 minutes). This stark contrast necessitates milder reaction conditions and shorter processing times during the synthesis of the 2'-deoxyribosyl analogue to prevent significant degradation of the nucleoside product before salt formation [1].
Table 1: Comparative Synthesis and Stability of 3-Methyl Adenosine Derivatives
Parameter | 3-Methyladenosine (3a·TsOH) | 3-Methyl-2'-Deoxyadenosine (3b·TsOH) |
---|---|---|
Precursor Nucleoside | Adenosine | 2'-Deoxyadenosine |
Synthetic Steps | 6 | 6 |
Key Labile Intermediate | Benzyloxy-formamido imidazole | Benzyloxy-formamido imidazole |
Glycosidic Bond Half-life (pH 3.34, 25°C) | 1010 min | 2.7 min |
Relative Hydrolysis Rate (vs. adenosine) | ~1000x faster | >370,000x faster |
Single-crystal X-ray diffraction analysis confirms that 3-methyladenosine p-toluenesulfonate salt crystallizes in a monoclinic crystal system with a centrosymmetric space group (P2₁/c). The structure reveals distinct ionic pairing between the protonated N1 of the 3-methyladenine moiety and the sulfonate group (O₃S⁻) of p-toluenesulfonate. Critical hydrogen-bonding interactions stabilize the lattice:
The 3-methyl group at N3 creates significant steric crowding, distorting the planarity of the purine ring and weakening the glycosidic bond – a structural feature corroborating its observed hydrolytic instability. The p-toluenesulfonate anion exhibits coplanarity between the sulfonate group and the aromatic ring, facilitating π-stacking interactions with adjacent adenine rings. These interactions contribute to the crystal lattice stability despite the inherent lability of the nucleoside component [5] [6].
Solution-state NMR spectroscopy provides critical insights into the dynamic instability of the glycosidic bond in 3-methyladenosine p-toluenesulfonate salt. Comparative ¹H-NMR and ¹³C-NMR analyses of the ribosyl (3a) and 2'-deoxyribosyl (3b) derivatives reveal distinct anomeric carbon (C1') signatures:
The downfield shift of H1' in 3b versus 3a indicates greater electron deficiency at the anomeric center in the deoxyribose analogue, consistent with its accelerated hydrolysis rates. Variable-temperature NMR in D₂O demonstrates line broadening of H1' and C1' signals above 30°C, signaling increased rotational freedom and bond cleavage propensity. ¹H-NMR kinetic studies in buffered solutions quantify glycosidic hydrolysis rates, confirming that protonation at N7 (pKa ~3.5) dramatically accelerates C–N bond cleavage via an A1 mechanism. The p-toluenesulfonate counterion shows characteristic aromatic signals: CH₃ at δ 2.32 ppm, ortho-CH at δ 7.48 ppm, and meta-CH at δ 7.12 ppm (¹³C: Cmethyl δ 21.4, Cipso δ 145.2, Cortho δ 129.0, Cmeta δ 126.1, Cpara δ 138.5) [1] [5] [8].
Table 2: Key NMR Assignments for 3-Methyl Adenosine p-Toluenesulfonate Salt
Nucleus/Position | Chemical Shift (δ, ppm) | Multiplicity/Coupling | Structural Insight |
---|---|---|---|
H1' (3a) | 6.15 | d, J = 6.2 Hz | Ribose anomeric proton |
H1' (3b) | 6.42 | t, J = 6.5 Hz | 2'-Deoxyribose anomeric proton |
C1' (3a) | 88.2 | - | Anomeric carbon (ribose) |
C1' (3b) | 86.7 | - | Anomeric carbon (deoxyribose) |
N3-CH₃ (adenine) | 3.45 | s | Methylation site |
p-TsOH CH₃ | 2.32 | s | Methyl group of counterion |
p-TsOH Ar-H (ortho) | 7.48 | d, J = 8.1 Hz | Aromatic protons of counterion |
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